molecular formula C10H8FNO3 B1437258 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 869722-33-8

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Katalognummer: B1437258
CAS-Nummer: 869722-33-8
Molekulargewicht: 209.17 g/mol
InChI-Schlüssel: PXJPYWRFHOWZQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 869722-33-8) is a fluorinated tetrahydroquinoline derivative with the molecular formula C₁₀H₈FNO₃ and a molar mass of 209.18 g/mol . This compound features a bicyclic scaffold comprising a partially saturated quinoline ring system, a ketone group at position 2, and a carboxylic acid at position 4.

Key properties include:

  • Boiling Point: 342.14°C (EPA T.E.S.T) to 408.29°C (EPI Suite) .
  • Water Solubility: Ranges from 1.15 g/L (EPA T.E.S.T) to 27.47 g/L (EPI Suite) .
  • Hydrogen Bond Donors/Acceptors: 2 donors and 2 acceptors, suggesting moderate polarity .

Biologische Aktivität

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 869722-33-8) is a compound of significant interest due to its biological activities, particularly in the fields of antibacterial and antiviral research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H8FNO3C_{10}H_{8}FNO_{3}. It features a fluorine atom at the 6-position and a carboxylic acid group at the 4-position of the tetrahydroquinoline structure. The compound has been synthesized through various methods and is noted for its potential therapeutic applications.

Antibacterial Activity

In Vitro Studies

Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including this compound. The compound was tested against several bacterial strains using the agar diffusion method. The results indicated varying degrees of antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus (S. aureus)64
Escherichia coli (E. coli)128
Bacillus subtilis (B. subtilis)>256
Methicillin-resistant S. aureus (MRSA)>256
Pseudomonas aeruginosa (P. aeruginosa)>256

The compound demonstrated significant activity against S. aureus with an MIC of 64 μg/mL, which is promising compared to standard antibiotics like ampicillin and gentamicin . However, it exhibited weak activity against Gram-negative bacteria such as E. coli and P. aeruginosa .

Structure-Activity Relationship

The antibacterial efficacy of the compound appears to be influenced by structural modifications. Compounds with longer side chains showed enhanced activity against S. aureus and E. coli, suggesting that both the length and flexibility of substituents play crucial roles in their biological effectiveness .

Antiviral Activity

In addition to antibacterial properties, preliminary studies indicate potential antiviral activities against human coronaviruses (HCoV-229E and HCoV-OC43). The compound's structural characteristics may contribute to its ability to inhibit viral replication, although more extensive studies are required to confirm these effects .

Cytotoxicity

Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated that this compound exhibits low cytotoxicity with IC50 values comparable to those of established antibiotics . This suggests a favorable safety profile for further development as an antibacterial agent.

Case Studies

Case Study 1: Antibacterial Evaluation

A series of experiments were conducted to evaluate the antibacterial activity of various derivatives of tetrahydroquinoline compounds. Among them, this compound showed promising results against S. aureus and E. coli. The study highlighted the importance of chemical modifications in enhancing antibacterial properties and suggested pathways for future research into more potent derivatives .

Case Study 2: Antiviral Potential

Another study explored the antiviral potential of tetrahydroquinoline derivatives against coronaviruses. Although not extensively studied for this specific compound yet, initial findings suggest that similar structures may inhibit viral entry or replication mechanisms . This opens avenues for developing antiviral therapies based on this scaffold.

Wissenschaftliche Forschungsanwendungen

Nitric Oxide Synthase Inhibition

One of the significant applications of 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is its role as an inhibitor of nitric oxide synthase (nNOS). Studies have demonstrated that derivatives of this compound exhibit selective inhibition of nNOS over other isoforms such as endothelial NOS (eNOS) and inducible NOS (iNOS). For instance, certain analogues showed submicromolar activity against nNOS, indicating their potential as therapeutic agents in conditions where modulation of nitric oxide production is beneficial, such as neurodegenerative diseases and cardiovascular disorders .

Antimicrobial Activity

Research has indicated that compounds within the tetrahydroquinoline series possess antimicrobial properties. The presence of the fluorine atom in the structure enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against various bacterial strains. This property makes them candidates for further development as antibiotics or antifungal agents .

Anticancer Properties

In preliminary studies, some derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Compounds related to this compound are being investigated for their ability to target specific cancer types, making them valuable in oncology research .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes that allow for modifications at various positions on the quinoline ring. This flexibility enables researchers to create a library of derivatives tailored for specific biological activities.

Table 1: Summary of Synthesis Methods

MethodDescriptionYield
AlkylationNucleophilic substitution using chloroalkylamine saltsModerate
ReductionReduction of amides to corresponding aminesHigh
CouplingReaction with thiophene derivativesVariable

Case Study 1: nNOS Inhibition

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of tetrahydroquinoline and evaluated their potency against nNOS. Compound 35 was identified as one of the most selective inhibitors with an IC50 value significantly lower than that of its counterparts .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial efficacy of tetrahydroquinoline derivatives highlighted their effectiveness against resistant strains of Staphylococcus aureus. The study concluded that modifications to the carboxylic acid group could enhance activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization of fluorinated intermediates. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structurally related compound) is synthesized via condensation of fluorobenzoic acid derivatives with ethyl glycinate under acidic conditions, followed by cyclization using catalysts like KI . Modifications may include saponification to convert ester groups to carboxylic acids . Key steps:

  • Use of fluorinated aromatic precursors (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) .
  • Cyclization under reflux with catalysts (e.g., CuCl₂ or KI) .
  • Purification via recrystallization or column chromatography.

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for fluorine (¹⁹F NMR) and protons (¹H NMR) to confirm substituent positions .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism, as demonstrated for similar quinolones . For example, intermolecular O–H⋯O hydrogen bonds in carboxylic acid dimers confirm structural stability .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C in a dry environment to avoid hydrolysis of the carboxylic acid group .
  • Handling : Avoid prolonged exposure to light, as fluorinated quinolones may undergo photodegradation. Use amber glassware for solutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?

  • Methodological Answer :

  • Functional group modifications : Introduce substituents at the 6-fluoro or 4-carboxylic acid positions. For example, replacing the 4-carboxylic acid with esters or amides alters pharmacokinetics .
  • Biological assays : Test antimicrobial activity against Gram-negative/-positive strains (MIC assays) .
  • Computational modeling : Use molecular docking (e.g., with DNA gyrase) to predict binding affinity .

Q. How can computational modeling resolve contradictions in spectroscopic data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated NMR/IR spectra with experimental data to validate tautomeric forms .
  • Molecular dynamics simulations : Assess conformational stability under physiological conditions. For example, simulate hydrogen bonding patterns in aqueous environments to explain discrepancies in solubility .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Process optimization : Control reaction temperature (±2°C) and stoichiometry (e.g., 1.05:1 molar ratio of fluorinated precursor to cyclizing agent) .
  • Quality control : Implement in-line HPLC monitoring to track intermediate purity .
  • DoE (Design of Experiments) : Identify critical parameters (e.g., pH, catalyst loading) using fractional factorial designs .

Q. Data Analysis and Contradiction Resolution

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, incubation time) .
  • Standardize protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Cross-validate : Replicate results using orthogonal methods (e.g., fluorescence-based ATP assays vs. colony counting) .

Q. What analytical techniques confirm the absence of regioisomeric impurities?

  • Methodological Answer :

  • HPLC-MS/MS : Detect trace impurities using reverse-phase C18 columns and gradient elution .
  • 2D NMR (e.g., COSY, NOESY) : Resolve overlapping signals from regioisomers .

Q. Biological Activity and Mechanism

Q. How does fluorination at the 6-position influence antibacterial efficacy?

  • Methodological Answer :

  • Mechanistic studies : Fluorine enhances membrane permeability and target binding (e.g., DNA gyrase inhibition) .
  • Comparative studies : Synthesize non-fluorinated analogs and compare MIC values .

Q. What in vitro models assess cytotoxicity in non-target cells?

  • Methodological Answer :
  • Cell viability assays : Use MTT or resazurin assays on mammalian cell lines (e.g., HEK293) .
  • Selectivity index (SI) : Calculate SI = IC₅₀ (mammalian cells)/MIC (bacterial strains) to prioritize derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following table compares 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with similar tetrahydroquinoline derivatives, emphasizing substituent effects and applications:

Compound Name & CAS No. Molecular Formula Molar Mass (g/mol) Substituents & Key Features Key Properties/Applications References
This compound (869722-33-8) C₁₀H₈FNO₃ 209.18 - 6-Fluoro (electron-withdrawing) Potential antiviral activity (e.g., anti-SARS-CoV-2 derivatives noted in cheminformatics studies) .
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (14179-84-1) C₁₀H₉NO₃ 191.18 - No substituents (baseline compound) Used as a synthetic intermediate; lower solubility (~191 g/mol) .
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (959237-37-7) C₁₁H₁₁NO₄ 221.21 - 6-Methoxy (electron-donating) Increased steric bulk; applications in medicinal chemistry .
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (264276-41-7) C₁₀H₈BrNO₃ 270.08 - 6-Bromo (bulky, electron-withdrawing) Higher molar mass; potential halogen bonding in drug design .
1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1172715-09-1) C₁₇H₁₄FNO₃ 299.30 - 4-Fluorobenzyl group (lipophilic) Enhanced lipophilicity; possible CNS-targeting applications .
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (1338495-31-0) C₁₁H₁₃NO₃ 207.23 - 2-Hydroxy, 6-methyl (polar, steric) Antioxidant activity observed in natural product derivatives .

Substituent Effects on Physicochemical Properties

  • Methoxy groups donate electrons via resonance, altering solubility and reactivity . Bromo substituents introduce steric hindrance and polarizability, favoring halogen bonding .
  • Solubility Trends :
    • The unsubstituted derivative (191.18 g/mol) has lower solubility, while 6-methoxy and 6-fluoro analogs show moderate solubility due to balanced polarity .
    • The 4-fluorobenzyl derivative’s lipophilicity may reduce aqueous solubility but improve membrane permeability .

Eigenschaften

IUPAC Name

6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJPYWRFHOWZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660456
Record name 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869722-33-8
Record name 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.